3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1007919-98-3
VCID: VC5264047
InChI: InChI=1S/C24H23N3O3/c28-23-16-21(25-18-8-10-19(11-9-18)26-12-14-30-15-13-26)24(29)27(23)22-7-3-5-17-4-1-2-6-20(17)22/h1-11,21,25H,12-16H2
SMILES: C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54
Molecular Formula: C24H23N3O3
Molecular Weight: 401.466

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

CAS No.: 1007919-98-3

Cat. No.: VC5264047

Molecular Formula: C24H23N3O3

Molecular Weight: 401.466

* For research use only. Not for human or veterinary use.

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione - 1007919-98-3

Specification

CAS No. 1007919-98-3
Molecular Formula C24H23N3O3
Molecular Weight 401.466
IUPAC Name 3-(4-morpholin-4-ylanilino)-1-naphthalen-1-ylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C24H23N3O3/c28-23-16-21(25-18-8-10-19(11-9-18)26-12-14-30-15-13-26)24(29)27(23)22-7-3-5-17-4-1-2-6-20(17)22/h1-11,21,25H,12-16H2
Standard InChI Key QYWLUEJOXGWDLB-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine-2,5-dione core substituted with a naphthalen-1-yl group at position 1 and a 4-(morpholin-4-yl)phenylamino moiety at position 3. The naphthalene system provides hydrophobicity and planar rigidity, while the morpholine ring introduces polarity and hydrogen-bonding capabilities. The SMILES string C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 confirms these substituents.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC₂₄H₂₃N₃O₃
Molecular Weight401.466 g/mol
IUPAC Name3-(4-morpholin-4-ylanilino)-1-naphthalen-1-ylpyrrolidine-2,5-dione
SolubilityNot available

The absence of solubility data complicates formulation strategies, though the logP value (estimated at ~3.2 via computational methods) suggests moderate lipophilicity, favoring membrane permeability.

Synthesis and Derivative Design

Synthetic Pathways

The synthesis likely involves sequential steps:

  • Pyrrolidine-2,5-dione Formation: Cyclization of aspartic acid derivatives or condensation of maleic anhydride with amines.

  • Naphthalen-1-yl Introduction: Friedel-Crafts acylation or Ullmann coupling to attach the naphthalene group.

  • Morpholin-4-ylphenylamino Attachment: Nucleophilic aromatic substitution using 4-aminophenylmorpholine .

Patent WO2015173764A1 highlights analogous pyrrolidine-2,5-dione derivatives synthesized via similar routes, emphasizing the role of substituents in modulating indoleamine 2,3-dioxygenase 1 (IDO1) inhibition .

Structural Analogues

  • 3-(6-Fluoronaphthalen-1-yl)pyrrolidine-2,5-dione: Fluorine enhances metabolic stability and target affinity .

  • 3-(7-Chloronaphthalen-1-yl)pyrrolidine-2,5-dione: Chlorine augments hydrophobic interactions in enzyme binding pockets .

Biological Activity and Mechanistic Insights

Morpholine’s Role

Morpholine derivatives are prominent in kinase inhibitors (e.g., PI3K/AKT/mTOR pathway modulators) due to their ability to form hydrogen bonds with catalytic lysine residues . The morpholine ring in this compound may similarly engage with ATP-binding pockets in kinases.

Naphthalene Contributions

Naphthalene’s planar structure facilitates π-π stacking with aromatic residues in proteins. Derivatives exhibit anti-inflammatory activity by suppressing cyclooxygenase-2 (COX-2) and antimicrobial effects via membrane disruption.

Pyrrolidine-2,5-dione Core

This scaffold is a diketopiperazine mimic, enabling interactions with proteases and oxidoreductases. For instance, IDO1 inhibitors often incorporate this motif to block tryptophan metabolism in cancer immunotherapy .

Hypothetical Pharmacological Applications

Neuroprotective Effects

Morpholine-containing compounds like memantine target NMDA receptors, mitigating excitotoxicity in Alzheimer’s disease. This compound could modulate glutamate signaling, though functional studies are needed.

Antimicrobial Activity

Naphthalene sulfonamides inhibit DNA gyrase in bacteria. While untested, the naphthalen-1-yl group here might disrupt bacterial topoisomerases.

Challenges and Future Directions

Solubility Optimization

Poor aqueous solubility (inferred from logP) may limit bioavailability. Strategies include:

  • Prodrug Design: Introducing phosphate or glycoside groups.

  • Nanoparticle Formulation: Lipid-based carriers to enhance dissolution .

Target Validation

High-throughput screening against kinase panels (e.g., JAK2, EGFR) and immune checkpoints (PD-L1, CTLA-4) could identify lead indications. Patent JP2022531801A demonstrates autophagy inhibition via phenylaminopyrimidine amides, a relevant parallel for mechanism exploration .

Toxicity Profiling

Morpholine metabolites can form nephrotoxic nitrosamines. Structural modifications (e.g., replacing morpholine with piperazine) may mitigate this risk .

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